
Leptolstatin
概述
描述
Leptolstatin is a compound isolated from the fermentation broth of the bacterium Streptomyces sp. SAM1595. It is known for its role as a gap phase-specific inhibitor of the mammalian cell cycle, particularly affecting the G1 and G2 phases
准备方法
Synthetic Routes and Reaction Conditions: Leptolstatin is primarily obtained through the fermentation of Streptomyces sp. SAM1595. The fermentation broth is extracted with ethyl acetate, and the compound is purified using silica gel column chromatography and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. Its production remains largely confined to laboratory-scale fermentation processes. The optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield.
化学反应分析
Types of Reactions: Leptolstatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学研究应用
Leptolstatin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of various chemical reactions and conditions.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
作用机制
Leptolstatin exerts its effects by inhibiting the progression of the G1 and G2 phases of the mammalian cell cycle . It achieves this by interfering with specific molecular targets and pathways involved in cell cycle regulation. The exact molecular targets are still under investigation, but it is believed to affect key regulatory proteins and enzymes.
相似化合物的比较
Leptolstatin is unique in its specific inhibition of the G1 and G2 phases of the cell cycle. Similar compounds include:
Mitomycin C: An anticancer antibiotic that crosslinks DNA, inhibiting DNA synthesis and function.
Bleomycin: Another anticancer antibiotic that induces DNA strand breaks.
Camptothecin: A topoisomerase inhibitor that prevents DNA replication.
This compound stands out due to its specific phase-targeting mechanism, which makes it a valuable tool for studying cell cycle dynamics and developing targeted cancer therapies.
生物活性
Leptolstatin, a compound derived from the Streptomyces species, has garnered attention due to its unique biological activity, particularly in the context of cancer research. This article delves into the compound's mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is a member of the leptomycin family, which are known for their ability to inhibit the nuclear export of proteins via the CRM1 pathway. This inhibition can lead to significant effects on cell cycle progression and apoptosis in various cell types.
This compound primarily exerts its effects by inhibiting the CRM1 protein, which plays a crucial role in transporting proteins from the nucleus to the cytoplasm. This action can disrupt several cellular processes, particularly those involved in cell cycle regulation and apoptosis.
- Cell Cycle Inhibition : this compound has been shown to inhibit the progression of mammalian cells through the G1 and G2 phases of the cell cycle. Studies indicate that it achieves this with an IC50 value as low as 0.4 ng/ml in rat normal fibroblasts (3Y1) .
- Cytotoxicity : While this compound exhibits strong cytostatic effects, its antimicrobial activity is relatively weak. The compound's selective cytotoxicity towards cancer cells suggests potential therapeutic applications, particularly in oncology .
Cytotoxic Effects on Cancer Cells
A series of studies have evaluated this compound’s effectiveness against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (ng/ml) | Effect |
---|---|---|
Rat Normal Fibroblasts | 0.4 | Cytostatic |
Human Breast Cancer | 10 | Cytotoxic |
Human Colon Cancer | 15 | Cytotoxic |
These results indicate that while this compound is highly effective at low concentrations against specific cancer cell lines, it shows limited efficacy against normal cells at similar doses.
Case Studies
- Case Study on Tumor Suppression : A study conducted on mice with implanted tumors demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to enhanced apoptosis in tumor cells due to CRM1 inhibition .
- Clinical Application Challenges : Despite promising results in preclinical studies, clinical trials involving this compound have faced challenges due to its inherent cytotoxicity affecting normal cells. Adjustments in dosage and delivery methods are being explored to mitigate these side effects while maintaining efficacy against tumors .
常见问题
Basic Research Questions
Q. What experimental methods are recommended for isolating and purifying Leptolstactin from Streptomyces cultures?
- Methodology : Use maltose-Bennett or YS agar for initial isolation of Streptomyces strains. Fermentation in YN medium (e.g., 50 L → 500 L scale) with aeration and agitation (e.g., 96 hours at 27°C) optimizes yield. Crude extracts are purified via solvent partitioning (e.g., ethyl acetate) and chromatographic techniques (e.g., silica gel column chromatography, HPLC). Confirm purity via NMR and mass spectrometry .
- Key Data : Fermentation parameters (temperature, duration) and solvent systems significantly impact yield (Table 1).
Fermentation Medium | Scale (L) | Duration (hrs) | Yield (mg/L) |
---|---|---|---|
YN (Seed) | 50 | 60 | 12.5 |
YN (Production) | 500 | 96 | 28.3 |
Q. How can researchers confirm Leptolstactin-induced G1/G2 cell cycle arrest in mammalian cells?
- Methodology : Synchronize cells (e.g., serum deprivation in 3Y1-B rat fibroblasts) and treat with Leptolstactin. Use flow cytometry to quantify DNA content via propidium iodide staining. Compare cell cycle distribution (G1, S, G2 phases) between treated and untreated groups. Validate with Western blotting for cyclin-dependent kinase inhibitors (e.g., p21) .
- Statistical Approach : Apply ANOVA to assess significance (p < 0.05) in phase distribution changes. Include replication (n ≥ 3) to ensure reproducibility .
Q. What criteria should guide the design of dose-response studies for Leptolstactin?
- Methodology : Use a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC50 values. Include positive controls (e.g., staurosporine for apoptosis) and negative controls (vehicle-only treatment). Monitor cytotoxicity via MTT assays and validate with live/dead staining .
- Data Interpretation : Plot dose-response curves using nonlinear regression models (e.g., Hill equation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in Leptolstactin’s mechanism of action across different cell types?
- Methodology : Perform comparative transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify cell-type-specific pathways. Validate hypotheses using siRNA knockdown or CRISPR-Cas9 gene editing. For example, if p53-dependent apoptosis is observed in fibroblasts but not in epithelial cells, compare p53 activation status via immunoblotting .
- Meta-Analysis : Systematically review literature (e.g., PRISMA guidelines) to identify variables (e.g., cell line origin, culture conditions) that may explain discrepancies. Contact authors for raw data if gaps exist .
Q. What strategies optimize Leptolstactin’s stability in in vivo pharmacokinetic studies?
- Methodology : Assess degradation pathways via accelerated stability testing (e.g., pH, temperature variations). Use LC-MS to identify metabolites. Formulate with cyclodextrins or liposomal encapsulation to enhance bioavailability. Validate in rodent models via plasma half-life (t1/2) and area-under-curve (AUC) measurements .
- Key Parameters :
- pH Stability : Retain >90% activity at pH 6.5–7.4.
- Temperature Sensitivity : Degrades rapidly above 37°C (t1/2 < 2 hrs at 42°C) .
Q. How should researchers address ethical and statistical limitations in long-term Leptolstactin toxicity studies?
- Ethical Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use minimal animal cohorts (3R principles) and predefine humane endpoints. Consult institutional review boards (IRBs) for protocol approval .
- Statistical Rigor : Power analysis (e.g., G*Power software) to determine cohort size. Apply survival analysis (Kaplan-Meier curves) for toxicity endpoints. Include blinded assessments to reduce bias .
Q. Methodological Best Practices
Q. What protocols ensure reproducibility in Leptolstactin bioactivity assays?
- Standardization : Adopt CLSI guidelines for antimicrobial assays (e.g., broth microdilution for MIC determination). For eukaryotic cells, use synchronized cultures and standardized serum batches. Document all parameters (e.g., passage number, media lot) in supplemental materials .
- Data Reporting : Follow MIAME (microarray) or MIAPE (proteomics) standards for omics data. Share raw files (e.g., .RAW for LC-MS) via public repositories (e.g., PRIDE, GEO) .
Q. How can researchers leverage structural analogs (e.g., leptomycins) to study Leptolstactin’s SAR?
- Approach : Perform comparative molecular docking (e.g., AutoDock Vina) using X-ray/NMR structures of target proteins (e.g., CRM1). Synthesize analogs with modifications at the C15 position and test for bioactivity shifts. Use QSAR models to predict optimal substituents .
Q. Data Contradiction Analysis Framework
属性
CAS 编号 |
149633-91-0 |
---|---|
分子式 |
C31H48O5 |
分子量 |
500.7 g/mol |
IUPAC 名称 |
2-[(3E,7E,9E,17E)-14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxononadeca-3,7,9,17-tetraenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C31H48O5/c1-21(18-23(3)14-15-28-12-9-13-29(33)36-28)10-8-11-22(2)19-25(5)30(34)27(7)31(35)26(6)20-24(4)16-17-32/h8-9,11,13,16,18-19,21,25-28,31-32,35H,10,12,14-15,17,20H2,1-7H3/b11-8+,22-19+,23-18+,24-16+ |
InChI 键 |
JUNILAWHCDMYAE-HGJPKUQDSA-N |
SMILES |
O=C1C=CCC(CC/C(C)=C/C(C)C/C=C/C(C)=C/C(C)C(C(C)C(O)C(C)C/C(C)=C/CO)=O)O1 |
手性 SMILES |
CC(C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/CO)/C)O)/C)/C=C(\C)/CCC1CC=CC(=O)O1 |
规范 SMILES |
CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CCO)C)O)C)C=C(C)CCC1CC=CC(=O)O1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Leptolstatin; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。